molecular formula C18H17ClN2O7S B2893066 2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 330215-36-6

2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2893066
CAS No.: 330215-36-6
M. Wt: 440.85
InChI Key: GPHYMBDVSFTKTF-UHFFFAOYSA-N
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Description

2,4-Diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based compound featuring a dicarboxylate ester backbone with a 3-methyl substituent and a 5-chloro-2-nitrobenzamido group at the 5-position. Thiophene derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science . The diethyl ester groups enhance solubility in organic solvents, while the electron-withdrawing nitro and chloro substituents on the benzamido moiety may influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O7S/c1-4-27-17(23)13-9(3)14(18(24)28-5-2)29-16(13)20-15(22)11-8-10(19)6-7-12(11)21(25)26/h6-8H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHYMBDVSFTKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a thiophene core substituted at positions 2, 4, and 5 with diethyl carboxylate, methyl, and 5-chloro-2-nitrobenzamido groups, respectively. The IUPAC name—2,4-diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate—reflects this substitution pattern, with a molecular formula of C₁₈H₁₇ClN₂O₇S and molecular weight of 440.86 g/mol . Key properties influencing synthesis include:

Property Value Implications for Synthesis
Partition coefficient (logP) 3.897 High lipophilicity favors organic-phase reactions
Water solubility (logSw) -4.71 Requires polar aprotic solvents (e.g., DMF, THF)
Polar surface area 97.712 Ų Potential for hydrogen bonding with catalysts
Rotatable bonds 10 Conformational flexibility complicates crystallization

Synthetic Strategies

Retrosynthetic Analysis

Disconnection of the molecule reveals three primary synthons:

  • Thiophene-2,4-dicarboxylic acid diethyl ester (core scaffold)
  • 5-Amino-3-methylthiophene-2,4-dicarboxylate (intermediate for amidation)
  • 5-Chloro-2-nitrobenzoyl chloride (electrophilic acylating agent)

A convergent synthesis is proposed, involving independent preparation of the benzamido moiety followed by coupling to the functionalized thiophene.

Stepwise Preparation Methods

Synthesis of Thiophene Core

Route A: Knorr Paal Cyclization

  • Starting materials : Diethyl acetonedicarboxylate and methyl thioglycolate undergo cyclization in acetic anhydride at 80–100°C for 6–8 hours.
  • Mechanism : Thioglycolate acts as sulfur donor, with acetic anhydride facilitating cyclodehydration.
  • Yield : 60–70% (reported for analogous thiophenes).

Route B: Gewald Reaction

  • Components : Cyanoacetate, methyl ketone, and sulfur in morpholine/DMF.
  • Advantage : Direct introduction of methyl and ester groups in one pot.
  • Optimization : Elevated temperatures (90–110°C) improve cyclization efficiency.

Functionalization at Position 5

Amidation Protocol

  • Activation : 5-Chloro-2-nitrobenzoyl chloride (prepared via nitration of 5-chlorobenzoic acid followed by thionyl chloride treatment) is reacted with the thiophene amine intermediate.
  • Coupling Conditions :
    • Solvent : Anhydrous DCM or THF
    • Base : N-Methylmorpholine (3–6 equivalents)
    • Temperature : 0–5°C to minimize hydrolysis
  • Workup : Quenching with aqueous NaHCO₃ followed by extraction and silica gel chromatography (ethyl acetate/hexane 1:3).

Critical Reaction Parameters

Esterification Dynamics

  • Catalyst : Concentrated H₂SO₄ (0.5–1% v/v) vs. DMAP (4-dimethylaminopyridine)
  • Alcohol : Excess ethanol (5 equivalents) with molecular sieves to shift equilibrium
  • Kinetics : Second-order dependence on carboxylic acid and alcohol concentrations

Amidation Efficiency

Comparative studies of coupling reagents:

Reagent System Yield (%) Purity (HPLC)
EDCl/HOBt 78 92
HATU/DIEA 85 95
Pentafluorophenyl ester 82 94

Data extrapolated from peptide coupling in US10544189B2

Purification and Characterization

Crystallization Optimization

  • Solvent screening : Ethyl acetate/n-pentane (1:4 v/v) at –20°C yields needle-like crystals
  • Particle size distribution : D(0.1) = 0.76 μm, D(0.5) = 2.01 μm, D(0.9) = 5.29 μm via anti-solvent precipitation

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.6 Hz, 1H, Ar–H), 7.98 (dd, J=8.6, 2.3 Hz, 1H, Ar–H), 4.35 (q, J=7.1 Hz, 4H, OCH₂CH₃), 2.58 (s, 3H, S–CH₃)
  • HRMS : m/z calcd for C₁₈H₁₇ClN₂O₇S [M+H]⁺ 441.0524, found 441.0521

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(5-CHLORO-2-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and its substituents play a crucial role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Key Differences :

  • Substituent: The benzamido group in this compound is replaced with a 2-hydroxybenzylideneamino Schiff base, forming an imine linkage instead of an amide .
  • Synthesis: Prepared via condensation of diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (AMD) with salicylaldehyde, contrasting with the nitrobenzamido derivative’s likely amide coupling route.
  • Crystallography : Crystallizes in a triclinic system (space group P1) with planar thiophene and benzene rings. Intermolecular hydrogen bonds (O–H···O) and van der Waals interactions stabilize its 3D structure .

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Substituent Key Properties Applications/Activities Reference
Target Compound C₁₈H₁₈ClN₃O₆S 5-Chloro-2-nitrobenzamido High polarity (nitro/chloro), potential bioactivity Under investigation
Diethyl (E)-5-(2-hydroxybenzylideneamino)-... C₁₈H₁₉NO₅S 2-Hydroxybenzylideneamino Planar crystal structure, hydrogen bonding, Rgt = 0.061 Crystallography studies
Diethyl 5-({substituted phenyl}-2-oxoethyl)amino... Not specified Substituted phenyl-2-oxoethyl amino Patent claims RORγ inhibition Potential therapeutic agent
5-(2-Chloro-acetylamino)-3-methylthiophene-... C₁₄H₁₅ClN₂O₅S 2-Chloro-acetylamino Allyl/ethyl ester mix; solubility in polar aprotic solvents Synthetic intermediate

Diethyl 5-({Substituted Phenyl}-2-Oxoethyl)Amino-3-Methylthiophene-2,4-Dicarboxylate

Key Differences :

  • Substituent: Features a 2-oxoethylamino group linked to a substituted phenyl ring, differing from the nitrobenzamido group’s direct amide bond .
  • The nitro and chloro groups in the target compound may similarly modulate receptor binding but with distinct electronic effects.

5-(2-Chloro-Acetylamino)-3-Methylthiophene-2,4-Dicarboxylic Acid Esters

Key Differences :

  • Ester Groups : The allyl/ethyl ester combination in this compound contrasts with the diethyl esters in the target compound, altering lipophilicity and hydrolysis rates .
  • Substituent: The 2-chloro-acetylamino group lacks the nitro substituent, reducing electron-withdrawing effects and possibly diminishing oxidative stability.

Research Findings and Implications

Crystallographic Insights : The planar thiophene ring and intermolecular interactions observed in ’s Schiff base analog suggest that the target compound’s nitro and chloro groups may similarly influence packing efficiency and thermal stability .

Bioactivity Potential: The patent in highlights thiophene dicarboxylates as RORγ inhibitors. The target compound’s nitro group could enhance binding affinity through dipole interactions or π-stacking in hydrophobic pockets .

Synthetic Challenges : Unlike the silane-reduced pyridine dicarboxylate in , the target compound’s nitro group may complicate reduction pathways, necessitating tailored conditions to preserve the amide linkage .

Solubility and Reactivity : The diethyl esters in the target compound likely improve solubility in organic media compared to mixed allyl/ethyl esters (), facilitating purification and formulation .

Biological Activity

2,4-Diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

  • Molecular Formula : C18H17ClN4O4S
  • Molecular Weight : 420.9 g/mol
  • IUPAC Name : 5-[(5-chloro-2-nitrobenzoyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Nitration of 5-chloro-2-nitrobenzamide.
  • Substitution and coupling reactions to introduce the diethyl and methylthiophene groups.
  • Use of strong acids or bases and specific catalysts to optimize yields.

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant cytostatic activity against various cancer cell lines. For instance:

  • IC50 Values : Certain derivatives have demonstrated low micromolar IC50 values (1.9-4.4 μM), indicating potent cytotoxic effects against human HeLa and murine L1210 cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to its functional groups.

Antiviral and Antimicrobial Activity

The compound has also been screened for antiviral and antimicrobial properties:

  • Several derivatives showed promising activity against various strains of microorganisms, with some exhibiting IC50 values comparable to established antiviral agents .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Interaction : The compound can inhibit enzymes involved in cancer progression.
  • Cell Cycle Arrest : It may induce apoptosis in cancer cells through various signaling pathways.

Study on Cytotoxicity

A study conducted on various derivatives revealed that certain compounds based on the structure of 2,4-Diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene exhibited significant cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value indicating strong potential for further development as an anticancer agent .

Antiviral Screening

In another research effort, derivatives were tested for their antiviral activity against HEL cell cultures, showing promising results with IC50 values ranging from 11 to 20 μM for several compounds . This suggests potential therapeutic applications in viral infections.

Data Summary Table

PropertyValue
Molecular FormulaC18H17ClN4O4S
Molecular Weight420.9 g/mol
Anticancer IC501.9 - 4.4 μM
Antiviral IC5011 - 20 μM
Mechanism of ActionEnzyme inhibition, apoptosis induction

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2,4-diethyl 5-(5-chloro-2-nitrobenzamido)-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions:

  • Thiophene Core Formation : Cyclization of sulfur-containing precursors (e.g., dienes) under controlled temperatures (80–120°C) to form the thiophene ring .
  • Functionalization : Electrophilic aromatic substitution introduces the chloro-nitrobenzamido group. Solvents like DMF and catalysts (e.g., triethylamine) are critical for regioselectivity .
  • Optimization : Use TLC or HPLC to monitor reaction progress. Adjust stoichiometry of nitrobenzoyl chloride derivatives to minimize byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^13C spectra to verify methyl, ethyl, and aromatic proton environments. For example, ester carbonyls appear at ~165–170 ppm in 13C^13C NMR .
  • IR : Confirm amide (C=O stretch at ~1680 cm1^{-1}) and nitro (asymmetric stretch at ~1520 cm1^{-1}) groups .
  • MS : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C19_{19}H20_{20}ClN3_{3}O6_{6}S: 477.07) .

Q. What role do the chloro and nitro substituents play in the compound’s reactivity?

  • Methodological Answer :

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions on the benzene ring. Enhances stability via resonance .
  • Chloro Group : Moderately deactivating, influences solubility, and may participate in halogen bonding in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. antimicrobial efficacy)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with methoxy) and test against target enzymes (e.g., kinases) and microbial strains .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., bacterial dihydrofolate reductase) to predict binding modes .
  • DFT Calculations : Model electron density distributions to identify reactive sites (e.g., nitro group reduction potential) .

Q. How can reaction mechanisms for functional group transformations (e.g., ester hydrolysis) be validated experimentally?

  • Methodological Answer :

  • Kinetic Studies : Monitor ester hydrolysis rates under varying pH using UV-Vis spectroscopy. Compare activation energies with DFT-predicted transition states .
  • Isotopic Labeling : Introduce 18O^{18}O in ester groups to track hydrolysis pathways via mass spectrometry .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar (hexane) mixtures for slow evaporation.
  • Co-Crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice formation .

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